(3-Iodo-4-nitrophenyl)(methyl)sulfane
Description
(3-Iodo-4-nitrophenyl)(methyl)sulfane is a sulfur-containing aromatic compound characterized by a methylsulfane (-S-CH₃) group attached to a nitro-substituted phenyl ring with an iodine atom at the meta position. This compound belongs to the broader class of sulfane sulfur derivatives, which are defined by the presence of divalent sulfur atoms bonded to other sulfur atoms (R-S-S-R') or labile sulfur capable of transferring sulfur atoms to nucleophilic acceptors . The iodine atom may also confer utility in radiolabeling or as a heavy atom for crystallography.
Properties
Molecular Formula |
C7H6INO2S |
|---|---|
Molecular Weight |
295.10 g/mol |
IUPAC Name |
2-iodo-4-methylsulfanyl-1-nitrobenzene |
InChI |
InChI=1S/C7H6INO2S/c1-12-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3 |
InChI Key |
FSXGBLPIBSSZEL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)[N+](=O)[O-])I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-nitrothioanisole typically involves the iodination of 4-nitrothioanisole. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the aromatic ring of 4-nitrothioanisole using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide .
Industrial Production Methods
While specific industrial production methods for 3-Iodo-4-nitrothioanisole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-4-nitrothioanisole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like
Comparison with Similar Compounds
Comparison with Similar Sulfane Sulfur Compounds
Sulfane sulfur compounds are a diverse group with varying biological and chemical properties. Below, (3-Iodo-4-nitrophenyl)(methyl)sulfane is compared to structurally or functionally related compounds, focusing on sulfur bonding, substituent effects, and biological relevance.
Table 1: Structural and Functional Comparison
Key Findings :
Sulfur Chain Length and Reactivity: Unlike polysulfides (e.g., cysteine polysulfides) or disulfanes (e.g., foliogarlic derivatives), (3-Iodo-4-nitrophenyl)(methyl)sulfane contains a single sulfur atom bonded to methyl. This limits its ability to act as a sulfane sulfur donor compared to polysulfides, which readily transfer sulfur atoms to thiols or cyanide .
Substituent Effects :
- The iodine atom in (3-Iodo-4-nitrophenyl)(methyl)sulfane distinguishes it from methylsulfane derivatives lacking heavy halogens. This may increase steric hindrance or alter electronic properties, reducing nucleophilic attack compared to unsubstituted analogs.
- In contrast, garlic-derived foliogarlic disulfanes feature 2-propenyl groups, which enhance lipid solubility and membrane permeability, critical for their antioxidant activity .
Biological Implications: Sulfane sulfur compounds like thiosulfate and cysteine polysulfides are endogenous H₂S reservoirs, supporting mitochondrial function and antioxidant defense . The nitro and iodine groups in (3-Iodo-4-nitrophenyl)(methyl)sulfane may redirect its bioactivity toward non-physiological pathways, such as enzyme inhibition or electrophilic stress. Unlike foliogarlic trisulfanes, which exhibit anti-cancer properties via sulfane sulfur donation , the monosulfane structure of (3-Iodo-4-nitrophenyl)(methyl)sulfane likely limits its role in persulfidation (S-sulfhydration) of proteins .
Analytical Challenges :
- Phosphine-based reagents (e.g., P2) effectively trap sulfane sulfur in compounds like cysteine polysulfides or S₈ via nucleophilic attack . However, the steric bulk of the iodophenyl group in (3-Iodo-4-nitrophenyl)(methyl)sulfane may impede such reactions, necessitating tailored analytical methods.
Q & A
Q. What are the common synthetic routes for (3-Iodo-4-nitrophenyl)(methyl)sulfane?
The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, aryl halides (e.g., 2-iodothioanisole) can react with alkynes or other nucleophiles in the presence of PdCl₂(PPh₃)₂ and CuI as catalysts, using THF and Et₃N as solvents . Anhydrous conditions and bases like K₂CO₃ are critical to prevent hydrolysis and ensure regioselectivity during substitutions on the aromatic ring .
Q. What analytical techniques are recommended for characterizing (3-Iodo-4-nitrophenyl)(methyl)sulfane?
Nuclear magnetic resonance (NMR), particularly ¹H, ¹³C, and ³¹P NMR, is essential for tracking reaction progress and confirming structural integrity . Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are used for purity assessment (>98% purity is typical for research-grade compounds) . X-ray crystallography may resolve ambiguities in stereochemistry .
Q. How can sulfane sulfur groups in this compound be quantitatively detected in biological systems?
Two primary methods are employed:
- Cyanolysis : Reacts sulfane sulfur with cyanide under basic conditions (pH 8.5–10) to form thiocyanate, measured via UV absorbance at 460 nm .
- Fluorescent probes (e.g., SSP2) : Utilize sulfane sulfur-mediated cyclization to generate fluorescence signals, enabling non-destructive detection in live cells .
Q. What are the key storage conditions to maintain the stability of this compound?
Store at 0–6°C in airtight, light-protected containers to prevent degradation. The nitro and iodo groups make the compound sensitive to heat and moisture, necessitating desiccants and inert atmospheres for long-term stability .
Q. How does the presence of iodine and nitro substituents influence the compound's reactivity?
The electron-withdrawing nitro group directs electrophilic substitutions to the meta position, while the iodine atom serves as a leaving group in cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) . The methylsulfane moiety can undergo oxidation to sulfoxides or sulfones under controlled conditions .
Advanced Research Questions
Q. How can researchers resolve discrepancies in sulfane sulfur quantification when using different detection methods?
Cross-validate results by combining cyanolysis (traditional quantification) with fluorescent probes (SSP2) and phosphine-based trapping reagents (e.g., P2), followed by ³¹P NMR analysis . Discrepancies may arise from interfering thiols or polysulfides, requiring pre-treatment with reductants like DTT to isolate sulfane sulfur species .
Q. What experimental strategies are effective for studying the regioselectivity of substitution reactions in derivatives?
Q. What mechanistic insights can be gained from studying the oxidation pathways of this compound?
Controlled oxidation with H₂O₂ or mCPBA generates sulfoxides and sulfones, characterized by MS and IR spectroscopy. Competing pathways (e.g., nitro group reduction) can be suppressed using selective catalysts or low-temperature conditions . Mechanistic studies reveal steric and electronic effects of the iodo substituent on oxidation rates .
Q. How can cross-coupling reactions be optimized for introducing functional groups to the aromatic ring?
Optimize catalyst loading (e.g., 5 mol% PdCl₂(PPh₃)₂) and solvent systems (DMF/Et₃N for polar substrates). Microwave-assisted synthesis reduces reaction times (<1 hour) and improves yields (>90%) for Suzuki-Miyaura couplings . Screen ligands (e.g., XPhos) to enhance selectivity for bulky substituents .
Q. What are the limitations of current fluorescent probes in detecting sulfane sulfur species derived from this compound?
Probes like SSP2 may exhibit background noise from cellular thiols or require specific pH ranges. Mitigate this by using dual-probe systems (e.g., combining SSP2 with monobromobimane) and calibrating with internal standards . Develop ratiometric probes to normalize signal intensity across biological matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
